molecular formula C26H15N B3057261 9,9'-Spirobi[fluorene]-2-carbonitrile CAS No. 782504-06-7

9,9'-Spirobi[fluorene]-2-carbonitrile

Cat. No.: B3057261
CAS No.: 782504-06-7
M. Wt: 341.4 g/mol
InChI Key: IOEGUSIXBDKCPO-UHFFFAOYSA-N
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Description

9,9’-Spirobi[fluorene]-2-carbonitrile: is a compound that features a spirobifluorene core with a carbonitrile group attached at the 2-position. This compound is known for its unique structural properties, which include a rigid, three-dimensional framework that can influence its electronic and optical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[fluorene]-2-carbonitrile typically involves the following steps:

    Formation of the Spirobifluorene Core: This can be achieved through a Friedel-Crafts alkylation reaction where two fluorene units are joined at the 9,9’-positions using a suitable alkylating agent.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction. For instance, a halogenated spirobifluorene intermediate can be reacted with a cyanide source such as sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods: Industrial production of 9,9’-Spirobi[fluorene]-2-carbonitrile may involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, such as using continuous flow reactors for the Friedel-Crafts alkylation and nucleophilic substitution steps. Additionally, purification techniques like recrystallization or chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9,9’-Spirobi[fluorene]-2-carbonitrile can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the carbonitrile group can be achieved using reagents such as lithium aluminum hydride or hydrogenation catalysts, resulting in the formation of primary amines.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present on the spirobifluorene core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over a palladium catalyst.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products:

Scientific Research Applications

Chemistry: 9,9’-Spirobi[fluorene]-2-carbonitrile is used as a building block in the synthesis of conjugated polymers and organic semiconductors. Its rigid structure and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine: While its primary applications are in materials science, derivatives of spirobifluorene compounds have been explored for their potential biological activities, including as fluorescent probes and in drug delivery systems.

Industry: In the industrial sector, 9,9’-Spirobi[fluorene]-2-carbonitrile is utilized in the fabrication of optoelectronic devices, including OLEDs, OPVs, and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism by which 9,9’-Spirobi[fluorene]-2-carbonitrile exerts its effects in optoelectronic applications involves its ability to transport charge carriers efficiently. The spirobifluorene core provides a rigid, three-dimensional structure that minimizes intermolecular interactions, thereby reducing charge recombination and enhancing charge mobility. The carbonitrile group can further modulate the electronic properties, influencing the compound’s energy levels and facilitating efficient charge injection and transport in devices .

Comparison with Similar Compounds

    9,9’-Spirobifluorene: The parent compound without the carbonitrile group.

    9,9’-Spirobi[fluorene]-2,7-dicarbonitrile: A derivative with two carbonitrile groups.

    9,9’-Spirobi[fluorene]-2-carboxylic acid: A derivative with a carboxylic acid group instead of a carbonitrile group.

Uniqueness: 9,9’-Spirobi[fluorene]-2-carbonitrile is unique due to the presence of the carbonitrile group, which can significantly alter its electronic properties compared to the parent spirobifluorene. This modification can enhance its suitability for specific applications in optoelectronics by providing better charge transport and stability .

Properties

IUPAC Name

9,9'-spirobi[fluorene]-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H15N/c27-16-17-13-14-21-20-9-3-6-12-24(20)26(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)26/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEGUSIXBDKCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631029
Record name 9,9'-Spirobi[fluorene]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782504-06-7
Record name 9,9'-Spirobi[fluorene]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 158.1 g (0.4 mol) of 2-bromo-9,9′-spirobifluorene and 89.6 g (1 mol) of copper(I) cyanide in 1100 ml of NMP was heated to 160° C. for 16 h. After cooling to 30° C., the mixture was admixed with 1000 ml of saturated ammonia solution and stirred for a further 30 min. The precipitate was filtered off with suction, washed three times with 300 ml of saturated ammonia solution and three times with 300 ml of water, and suction-dried. After the solid had been dissolved in 1000 ml of dichloromethane, the solution was dried over sodium sulfate, filtered through silica gel and concentrated to dryness. The thus obtained crude product was recrystallized once from dioxane:ethanol (400 ml:750 ml). After the crystals had been dried under reduced pressure at 80° C., 81.0 g (237 mmol), corresponding to 59.3% of theory, were obtained.
Quantity
158.1 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
89.6 g
Type
reactant
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

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